3-Fluoro-5-methoxyaniline

Lipophilicity Drug Design ADME

3-Fluoro-5-methoxyaniline (CAS 2339-58-4) is a fluorinated aromatic amine featuring a benzene ring substituted with a fluorine atom at the 3-position, a methoxy group at the 5-position, and an amino group at the 1-position. This compound, also referred to as 3-Amino-5-fluoroanisole or 5-Fluoro-m-anisidine, possesses a molecular formula of C₇H₈FNO and a molecular weight of 141.14 g/mol.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 2339-58-4
Cat. No. B1489569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methoxyaniline
CAS2339-58-4
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N)F
InChIInChI=1S/C7H8FNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
InChIKeyBHWSRJOKTBUWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-methoxyaniline (CAS 2339-58-4): Procurement-Grade Properties and Core Specifications


3-Fluoro-5-methoxyaniline (CAS 2339-58-4) is a fluorinated aromatic amine featuring a benzene ring substituted with a fluorine atom at the 3-position, a methoxy group at the 5-position, and an amino group at the 1-position . This compound, also referred to as 3-Amino-5-fluoroanisole or 5-Fluoro-m-anisidine, possesses a molecular formula of C₇H₈FNO and a molecular weight of 141.14 g/mol . Predicted physicochemical parameters include a boiling point of 226.2±20.0 °C at 760 mmHg, a density of 1.176±0.06 g/cm³, and a refractive index of 1.531 . The compound is typically stored at 2-8°C under an inert atmosphere and protected from light . Its dual functionality as both a nucleophilic amine and an electronically modulated aromatic ring underpins its utility as a versatile intermediate in medicinal chemistry and materials science .

Why 3-Fluoro-5-methoxyaniline Cannot Be Arbitrarily Replaced by Its Regioisomers


Regioisomeric fluoro-methoxy anilines—such as 4-Fluoro-3-methoxyaniline (CAS 64465-53-8) or 3-Fluoro-4-methoxyaniline (CAS 366-99-4)—exhibit substantially different physicochemical properties despite identical molecular formulae . These differences in lipophilicity (LogP), basicity (pKa), and physical state arise directly from the relative positions of the electron-withdrawing fluorine and electron-donating methoxy groups on the aromatic ring . Such variations profoundly influence downstream reactivity, bioavailability, formulation behavior, and synthetic handling. Consequently, direct substitution without experimental validation risks altered reaction kinetics, reduced yields, or compromised biological activity in the final product. The quantitative evidence presented in Section 3 substantiates why 3-Fluoro-5-methoxyaniline represents a distinct chemical entity with unique selection criteria.

Quantitative Differentiation of 3-Fluoro-5-methoxyaniline Against Closest Analogs


Lipophilicity (LogP) Divergence: 3-Fluoro-5-methoxyaniline vs. Regioisomers

The predicted lipophilicity (ACD/LogP) of 3-Fluoro-5-methoxyaniline is 1.33 . This value is intermediate between the more lipophilic 2-fluoro-5-methoxyaniline (LogP ≈ 1.9977) and the less lipophilic 3-fluoro-4-methoxyaniline (LogP = 1.14) [1]. In comparison, the regioisomer 4-fluoro-3-methoxyaniline exhibits a LogP of 1.14 . These data demonstrate that the 3-fluoro-5-methoxy substitution pattern imparts a distinct lipophilicity profile that differs by up to 0.86 log units from its closest analogs.

Lipophilicity Drug Design ADME Regioisomer Comparison

Basicity (pKa) Variation: 3-Fluoro-5-methoxyaniline vs. 4-Fluoro-3-methoxyaniline

The predicted pKa of the conjugate acid of 3-Fluoro-5-methoxyaniline is 3.16±0.10 . In contrast, 4-Fluoro-3-methoxyaniline exhibits a predicted pKa of 4.23±0.10 . This difference of approximately one pKa unit (i.e., a factor of ten in acidity/basicity) reflects the distinct electronic influence of the fluorine and methoxy substituents in the 3- and 5-positions versus the 4- and 3-positions.

Basicity Reactivity Salt Formation Regioisomer Comparison

Physical State Differentiation: Liquid vs. Solid Handling Characteristics

3-Fluoro-5-methoxyaniline is a liquid at room temperature, with no melting point reported in available databases . This contrasts sharply with several regioisomeric fluoro-methoxy anilines: 4-Fluoro-3-methoxyaniline melts at 66–68 °C , and 3-Fluoro-4-methoxyaniline melts at 81–83 °C . The liquid physical state of 3-Fluoro-5-methoxyaniline eliminates the need for heating during transfer or dissolution and may simplify certain formulation and reaction setup procedures.

Physical Form Handling Formulation Regioisomer Comparison

Biological Target Engagement: IC50 Values for Dihydroorotase, Bfl-1, and 5-HT3AC

3-Fluoro-5-methoxyaniline has been evaluated in multiple in vitro assays. It inhibited dihydroorotase from mouse Ehrlich ascites with an IC50 of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. Against the anti-apoptotic protein Bfl-1/Bim, it exhibited an IC50 of 2.50 × 10³ nM (2.5 µM) in a TR-FRET assay after 30 min incubation [2]. Additionally, it inhibited the human 5-HT3AC receptor with an IC50 of 840 nM in a Fluo-4-AM dye-based FLIPR assay [3]. While direct comparator data for unsubstituted aniline are not available in the same assays, aniline itself is generally considered inactive against these targets, indicating that the 3-fluoro-5-methoxy substitution pattern confers measurable bioactivity.

Enzyme Inhibition Receptor Binding Drug Discovery Pharmacology

Synthetic Accessibility: Documented Yield of 3-Fluoro-5-methoxyaniline

A published synthetic route to 3-Fluoro-5-methoxyaniline employs reduction of 3-fluoro-5-nitroanisole using zinc dust and ammonium chloride in methanol at room temperature . The reported yield after column chromatography is 54% . In contrast, a patent describing the synthesis of 4-Fluoro-3-methoxyaniline via hydrogenation over a catalyst reports yields of 71–90% under optimized conditions [1]. The moderate yield of the 3-fluoro-5-methoxy isomer underscores the influence of substitution pattern on reduction efficiency and suggests that this compound may require dedicated optimization for large-scale production.

Synthetic Yield Process Chemistry Scalability Intermediate

Patent Significance: Incorporation into Fused Heterocyclic Derivatives

3-Fluoro-5-methoxyaniline is explicitly claimed as a key synthetic intermediate in US Patent 9,115,144 B2, titled "Fused heterocyclic derivative and pharmaceutical use thereof" [1]. The patent describes the preparation of various fused heterocyclic compounds exhibiting therapeutic potential. While the patent does not provide a direct head-to-head comparison of activity for derivatives made from different aniline isomers, the inclusion of 3-Fluoro-5-methoxyaniline as the preferred starting material for multiple exemplified compounds (e.g., in Example 12 and Example 45) strongly suggests that this specific regioisomer imparts favorable properties in the final drug candidates.

Pharmaceutical Patents Drug Candidates Intellectual Property Heterocyclic Chemistry

High-Value Application Scenarios for 3-Fluoro-5-methoxyaniline Based on Differential Evidence


Medicinal Chemistry: Fine-Tuning Lipophilicity in CNS Drug Candidates

Given its intermediate LogP of 1.33 compared to other regioisomers [1], 3-Fluoro-5-methoxyaniline is particularly suited for the synthesis of CNS-penetrant drug candidates where a balanced lipophilicity profile is desired. The compound's distinct pKa of 3.16 also suggests it will remain largely unprotonated at physiological pH, a property that can be exploited in designing neutral, blood-brain barrier-permeable molecules.

Process Chemistry: Liquid Handling Advantages for Automated Synthesis

The liquid physical state of 3-Fluoro-5-methoxyaniline at room temperature directly enables its use in automated parallel synthesis platforms and high-throughput experimentation workflows. This contrasts with solid regioisomers that require dissolution or melting steps, reducing solvent waste and improving operational efficiency in discovery-scale and pilot-plant settings.

Kinase Inhibitor and Apoptosis Research

With demonstrated inhibitory activity against Bfl-1 (IC50 = 2.5 µM) [1] and its inclusion in patents describing kinase inhibitors [2], 3-Fluoro-5-methoxyaniline serves as a viable building block for generating focused libraries targeting anti-apoptotic Bcl-2 family proteins or protein kinases. Researchers can leverage this baseline activity to further optimize potency and selectivity through derivatization.

Fused Heterocyclic Drug Discovery

The explicit use of 3-Fluoro-5-methoxyaniline in US Patent 9,115,144 B2 for synthesizing fused heterocycles [3] indicates its proven utility in constructing complex, patentable molecular scaffolds. Procurement for medicinal chemistry programs focusing on novel heterocyclic cores—such as pyridopyrimidines or pyrazolopyridines—is directly supported by this prior art.

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